![molecular formula C7H18N2S B053863 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol CAS No. 111709-66-1](/img/structure/B53863.png)
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol, also known as WR-1065, is a thiol compound that has been widely studied for its potential applications in radiation protection and chemotherapy. This compound is a prodrug of amifostine, which is the active form of the drug that provides radioprotection and chemoprotection.
Mécanisme D'action
The mechanism of action of 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol involves its ability to scavenge free radicals and reactive oxygen species (ROS), which are generated by radiation and chemotherapy. By reducing the levels of ROS, 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol protects normal tissues from damage, while sensitizing cancer cells to the effects of these treatments.
Effets Biochimiques Et Physiologiques
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol has been shown to have a number of biochemical and physiological effects, including the ability to enhance DNA repair, reduce inflammation, and modulate immune function. These effects contribute to the radioprotective and chemoprotective properties of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol for lab experiments is its ability to protect normal tissues from radiation and chemotherapy, allowing for higher doses of these treatments to be used. However, the compound can also interfere with the efficacy of some chemotherapy drugs, and may have toxic effects at high doses.
Orientations Futures
There are a number of potential future directions for research on 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol, including the development of new formulations and delivery methods, the investigation of its potential applications in other areas of medicine, such as neuroprotection and wound healing, and the exploration of its mechanisms of action at the molecular level. Additionally, there is a need for further clinical trials to determine the safety and efficacy of the compound in different patient populations.
Méthodes De Synthèse
The synthesis of 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol involves the reaction of S-(2,3-dihydroxypropyl)cysteine with 3-aminopropylamine. This reaction results in the formation of the prodrug, which is then converted into amifostine in vivo.
Applications De Recherche Scientifique
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol has been extensively studied for its potential applications in radiation protection and chemotherapy. It has been shown to reduce the toxic effects of radiation and chemotherapy on normal tissues, while enhancing the efficacy of these treatments on cancer cells.
Propriétés
Numéro CAS |
111709-66-1 |
|---|---|
Nom du produit |
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol |
Formule moléculaire |
C7H18N2S |
Poids moléculaire |
162.3 g/mol |
Nom IUPAC |
2-[(3-amino-2,2-dimethylpropyl)amino]ethanethiol |
InChI |
InChI=1S/C7H18N2S/c1-7(2,5-8)6-9-3-4-10/h9-10H,3-6,8H2,1-2H3 |
Clé InChI |
XSKHFQKXXDAXNA-UHFFFAOYSA-N |
SMILES |
CC(C)(CN)CNCCS |
SMILES canonique |
CC(C)(CN)CNCCS |
Synonymes |
Ethanethiol, 2-[(3-amino-2,2-dimethylpropyl)amino]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



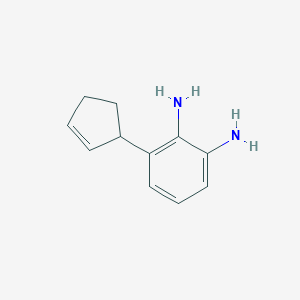
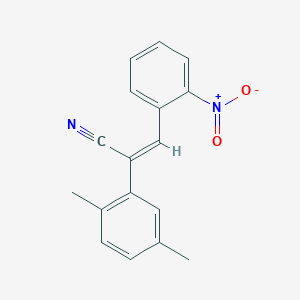
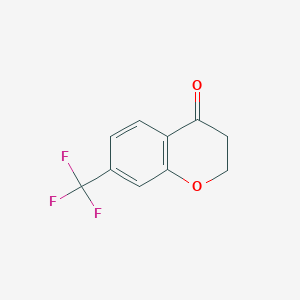
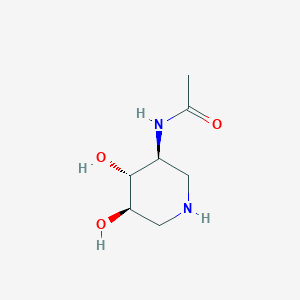
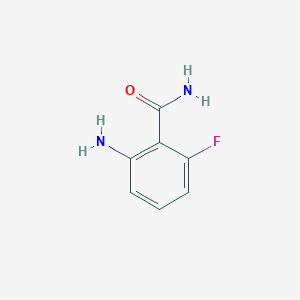
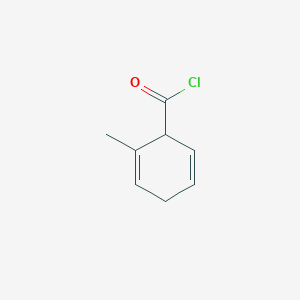

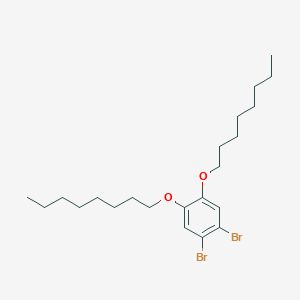
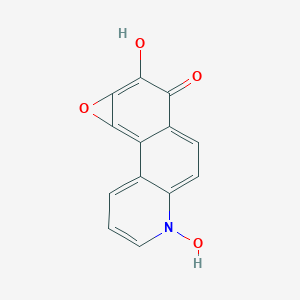

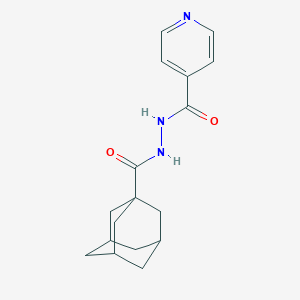
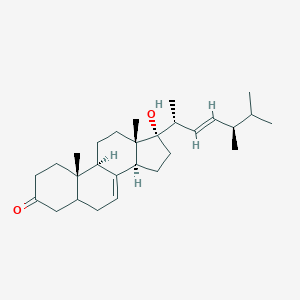
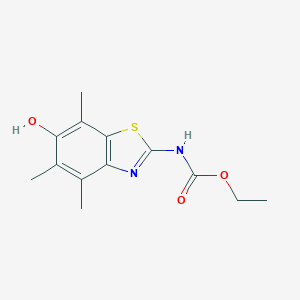
![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)